Enantiomer-Specific Biological Activity: (R)- vs. (S)-7-hydroxy in M4 Muscarinic Agonist Programs
In the Novartis M4 agonist program, the (R)-enantiomer of the 5-oxa-2-azaspiro[3.4]octane scaffold was identified as the biologically active stereoisomer. X-ray crystallography confirmed that the (S)-enantiomer was the less active species, and chiral SFC separation was required for every analog synthesized via the racemic route, doubling material requirements and extending cycle time [1]. This establishes the (7R) configuration as a critical quality attribute for procurement when the intended application involves M4 receptor-targeted chemistry or any stereosensitive elaboration of the spirocyclic core.
| Evidence Dimension | Stereochemical configuration vs. biological activity in M4 agonist scaffold |
|---|---|
| Target Compound Data | (7R)-enantiomer: active M4 agonist enantiomer (defined stereochemistry at C7) |
| Comparator Or Baseline | (7S)-enantiomer (CAS 2165563-31-3): confirmed less active enantiomer by X-ray crystallography |
| Quantified Difference | Quantitative EC50 values not disclosed in the building-block methodology paper; however, the (S)-enantiomer was explicitly designated as the less active species and used for X-ray studies to conserve the more active (R)-enantiomer for biological profiling [1]. |
| Conditions | Novartis M1/M4 muscarinic agonist program; enantiomers separated by supercritical fluid chromatography (SFC); absolute stereochemistry confirmed by small-molecule X-ray crystallography [1]. |
Why This Matters
Procuring the incorrect enantiomer directly yields a less active or inactive scaffold, requiring costly and time-consuming chiral separation or re-synthesis, directly impacting project timelines and budgets in medicinal chemistry campaigns.
- [1] Thomson CG, Boss K, Calhoun A, et al. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Med. Chem. Lett. 2023, 14(12):1692–1699. doi:10.1021/acsmedchemlett.3c00331 View Source
